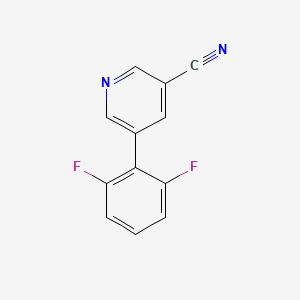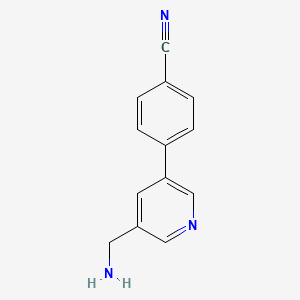
5-Bromo-2-methoxypyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxypyrimidine-4-carbaldehyde: is an organic compound with the molecular formula C6H5BrN2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and methoxy groups on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde typically involves the bromination of 2-methoxypyrimidine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as Vilsmeier-Haack reagent for the formylation step.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
化学反応の分析
反応の種類:
置換反応: 5-ブロモ-2-メトキシピリミジン-4-カルバルデヒドのブロモ原子は、適切な条件下でアミンやチオールなどの様々な求核剤と置換されます。
酸化と還元: アルデヒド基は、酸化されてカルボン酸になるか、還元されてアルコールになります。
カップリング反応: この化合物は、鈴木カップリングやヘックカップリングなどのカップリング反応に参加して、より複雑な分子を形成することができます。
一般的な試薬と条件:
置換反応: 水素化ナトリウム(NaH)や炭酸カリウム(K2CO3)などの試薬を、ジメチルホルムアミド(DMF)などの溶媒中で使用することがよくあります。
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤が使用されます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
主な生成物:
置換反応: 生成物には、様々な置換ピリミジンが含まれます。
酸化: 生成物には、カルボン酸が含まれます。
還元: 生成物には、アルコールが含まれます。
4. 科学研究への応用
化学: 5-ブロモ-2-メトキシピリミジン-4-カルバルデヒドは、有機合成、特に複素環式化合物や医薬品の合成において、ビルディングブロックとして使用されます。
生物学と医学: この化合物は、特に生物活性を持つ分子の前駆体として、創薬開発における可能性が探られています。
産業: 化学産業では、農薬、染料、その他の特殊化学品の合成に使用されます。
科学的研究の応用
Chemistry: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound is explored for its potential in drug discovery and development, particularly as a precursor for molecules with biological activity.
Industry: In the chemical industry, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
5-ブロモ-2-メトキシピリミジン-4-カルバルデヒドの作用機序は、特定の用途によって異なります。一般的に、この化合物はブロモ原子の存在により、置換反応において求電子剤として作用することができます。アルデヒド基は様々な求核付加反応に参加することができ、有機合成において汎用性の高い中間体となります。
類似化合物との比較
類似化合物:
- 5-ブロモ-2-メトキシピリミジン
- 2-メトキシピリミジン-4-カルバルデヒド
- 5-ブロモ-4-メチルピリミジン
独自性: 5-ブロモ-2-メトキシピリミジン-4-カルバルデヒドは、ピリミジン環にブロモ基、メトキシ基、アルデヒド官能基が組み合わされているため、ユニークです。この組み合わせにより、幅広い化学反応と用途が可能になり、研究と産業の両方において貴重な化合物となっています。
特性
CAS番号 |
1260883-25-7 |
|---|---|
分子式 |
C6H5BrN2O2 |
分子量 |
217.02 g/mol |
IUPAC名 |
5-bromo-2-methoxypyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,1H3 |
InChIキー |
DUIGWYHSTWDROJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=N1)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)


![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)

![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)


![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)


